molecular formula C5H6BrN3 B3285313 3-Bromo-5-hydrazinylpyridine CAS No. 801203-50-9

3-Bromo-5-hydrazinylpyridine

Cat. No.: B3285313
CAS No.: 801203-50-9
M. Wt: 188.03 g/mol
InChI Key: KDJLIHKVCQSWDD-UHFFFAOYSA-N
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Description

3-Bromo-5-hydrazinylpyridine (CAS: 801203-50-9) is a brominated pyridine derivative with the molecular formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol . Its structure features a hydrazinyl (-NH-NH₂) substituent at the 5-position and a bromine atom at the 3-position of the pyridine ring. Key identifiers include:

  • SMILES: C1=C(C=NC=C1Br)NN
  • InChIKey: KDJLIHKVCQSWDD-UHFFFAOYSA-N
  • Purity: Typically available at ≥98% purity for research applications .

The hydrazinyl group confers nucleophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles or coordinating metal complexes. Its bromine substituent enables cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization .

Properties

IUPAC Name

(5-bromopyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJLIHKVCQSWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801203-50-9
Record name 3-bromo-5-hydrazinylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydrazinylpyridine typically involves the bromination of 5-hydrazinylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different hydrazine derivatives .

Scientific Research Applications

3-Bromo-5-hydrazinylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-Bromo-5-hydrazinylpyridine with structurally or functionally related pyridine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₅H₆BrN₃ 3-Br, 5-NH-NH₂ 188.03 Nucleophilic hydrazine group; used in pharmaceutical intermediates and metal coordination.
2-Bromo-6-hydrazinylpyridine C₅H₆BrN₃ 2-Br, 6-NH-NH₂ 188.03 Positional isomer; exhibits β-stacking and hydrogen bonding in crystal structures.
3-Bromo-5-methoxypyridine C₆H₆BrNO 3-Br, 5-OCH₃ 188.02 Methoxy group enhances electron density; used in agrochemicals and OLED materials.
3-Bromo-2-hydrazinyl-5-nitropyridine C₅H₅BrN₄O₂ 3-Br, 2-NH-NH₂, 5-NO₂ 233.02 Nitro group increases electrophilicity; precursor for explosives and antibacterial agents.
5-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 3-Br, 5-NH₂, 2-CH₃ 187.04 Amino and methyl groups improve solubility; intermediate in antitumor drug synthesis.
5-Bromo-2-hydrazinopyrimidine C₄H₅BrN₄ 5-Br, 2-NH-NH₂ (pyrimidine ring) 189.02 Pyrimidine core alters aromatic interactions; used in kinase inhibitor development.

Biological Activity

3-Bromo-5-hydrazinylpyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a hydrazinyl group at the 5-position. This unique substitution pattern influences its reactivity and biological interactions.

While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized that the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to inhibition or modification of their activity, similar to other compounds with hydrazine functionalities. The bromine substituent may also affect the compound's binding affinity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structural features demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, derivatives of hydrazinylpyridines have been reported to possess significant antibacterial properties, outperforming standard antimicrobial agents in some cases .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Isonicotinoyl hydrazone derivativesAntibacterial2.18 - 3.08

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on hydrazone derivatives indicate that they can inhibit tumor growth in vitro and in vivo, suggesting that this compound may exhibit comparable activities .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various hydrazine derivatives, this compound was tested against multiple bacterial strains. Results indicated a moderate to high level of activity, warranting further investigation into its potential as an antimicrobial agent .
  • Anticancer Screening : A series of experiments were conducted to assess the cytotoxic effects of hydrazine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation, indicating their potential as therapeutic agents in oncology.

Future Directions

Further research is needed to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Elucidating how this compound interacts at the molecular level with biological macromolecules.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Structural Modifications : Exploring analogs with modified substituents to enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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